molecular formula C8H9O3P B15196777 2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide CAS No. 13468-89-8

2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide

Cat. No.: B15196777
CAS No.: 13468-89-8
M. Wt: 184.13 g/mol
InChI Key: PPKMPJYJEVNNCV-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide is a cyclic phosphoric acid derivative. This compound is known for its unique structural properties, which include a five-membered ring containing both oxygen and phosphorus atoms. It is often used in various chemical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide typically involves the reaction of phenylphosphonic dichloride with ethylene glycol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Phenyl-1,3,2lambda5-dioxaphospholane 2-oxide exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the oxygen atoms in the ring can act as nucleophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. Its structural properties make it a valuable compound in both research and industrial applications .

Properties

CAS No.

13468-89-8

Molecular Formula

C8H9O3P

Molecular Weight

184.13 g/mol

IUPAC Name

2-phenyl-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C8H9O3P/c9-12(10-6-7-11-12)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

PPKMPJYJEVNNCV-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(O1)C2=CC=CC=C2

Origin of Product

United States

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